molecular formula C21H22O4 B11153023 5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one

5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B11153023
M. Wt: 338.4 g/mol
InChI Key: JWUKAUSNXRFJQW-UHFFFAOYSA-N
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Description

5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a propyl group attached to the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific chromen-2-one core structure and the combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one

InChI

InChI=1S/C21H22O4/c1-4-5-16-12-20(22)25-19-11-14(2)10-18(21(16)19)24-13-15-6-8-17(23-3)9-7-15/h6-12H,4-5,13H2,1-3H3

InChI Key

JWUKAUSNXRFJQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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